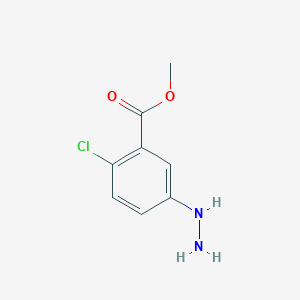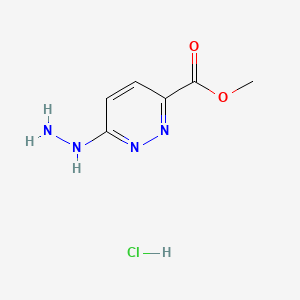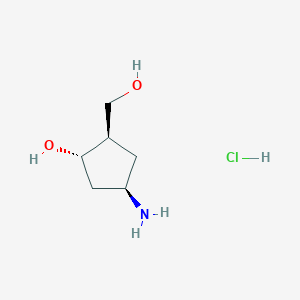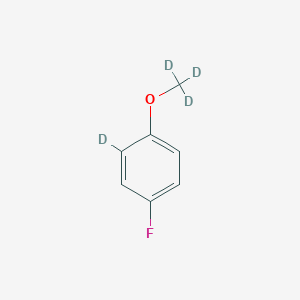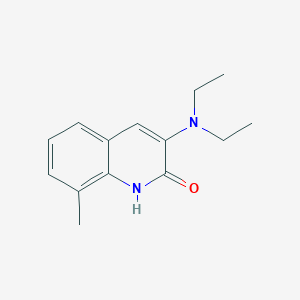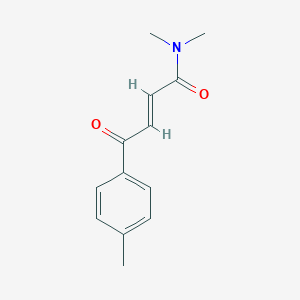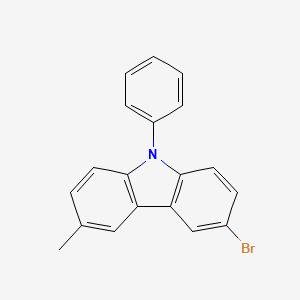
Pteroic Acid NHS Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of NHS esters, including Pteroic Acid NHS Ester, typically involves the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This process forms an active ester that can readily react with amines. The synthesis of pteroic acid derivatives, including folic acid conjugates, has been detailed through various strategies, highlighting the versatility of this compound class in chemical synthesis and modification (Godwin et al., 1972).
科学的研究の応用
Site-Specific Protein Labeling
NHS esters, including derivatives like Pteroic Acid NHS Ester, are utilized for site-specific labeling of proteins on free amino groups. A novel approach transforms NHS esters for selective protein labeling on N-terminal Cys residues. This strategy has been applied to clarify the mechanistic features of ubiquitin E3 ligases, such as WWP2, and their interactions with substrates like the tumor suppressor PTEN, providing a powerful tool for biochemical investigation (Dempsey et al., 2018).
Bioconjugate Chemistry
NHS esters are pivotal in bioconjugate chemistry for the synthesis of peptide conjugates, functionalized materials, and polymers. They facilitate the coupling reactions with carboxylic acids to produce active esters, which are then used for further conjugation with biomolecules. This application is crucial for the development of drug-delivery systems, diagnostic agents, and biomaterials (Barré et al., 2016).
Chemical Cross-Linking and Protein Analysis
Chemical cross-linking with NHS esters, including Pteroic Acid NHS Ester, is instrumental in studying protein structures and interactions. NHS esters react with lysine residues in proteins to form stable amide bonds. This application is essential for mapping the topology of protein complexes and understanding their function in biological systems (Kalkhof & Sinz, 2008).
Surface Chemistry for Biochips and Biosensors
The use of NHS esters extends to the modification of surface chemistries for biochips and biosensors. They are employed in the activation of carboxylic acid-functionalized surfaces, facilitating the immobilization of biomolecules through amide linkage formation. This application is crucial for the fabrication of devices with specific biological recognition capabilities (Wang et al., 2011).
Fluorescent Labeling of Proteins
NHS esters are also widely used in the fluorescent labeling of proteins, enabling the study of protein localization, trafficking, and interactions within cells. The conjugation of fluorescent dyes to proteins through NHS chemistry allows for the visualization of these biomolecules in live-cell imaging and flow cytometry applications (Nanda & Lorsch, 2014).
Safety And Hazards
将来の方向性
The future directions of Pteroic Acid NHS Ester research could involve the development of novel organic synthesis to solve the problems of traditional linker technology . This could lead to more efficient and effective bioconjugation methods, potentially opening up new avenues for research and application in the field of biochemistry .
特性
CAS番号 |
1608089-22-0 |
|---|---|
製品名 |
Pteroic Acid NHS Ester |
分子式 |
C₁₈H₁₅N₇O₅ |
分子量 |
409.36 |
同義語 |
4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]-benzoic acid, , 2,5-dioxo-1-pyrrolidinyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



